molecular formula C82H106ClN23O14 B597152 Prazarelix acetate CAS No. 134485-10-2

Prazarelix acetate

Cat. No.: B597152
CAS No.: 134485-10-2
M. Wt: 1673.3 g/mol
InChI Key: UYXOLEHMGDKCEI-OKBORMFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prazarelix acetate is a synthetic peptide compound classified as a gonadorelin antagonist (GnRH antagonist) . It functions by competitively blocking the Gonadotropin-Releasing Hormone (GnRH) receptors in the pituitary gland . This mechanism directly inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and reversible suppression of gonadal sex steroid hormones without an initial hormonal "flare" effect associated with GnRH agonists . This pharmacological profile makes this compound a valuable tool for scientific investigations in several fields. In cancer research, its potential to suppress hormone-sensitive cancers, such as prostate cancer, is of significant interest . In reproductive research, it is useful for studying controlled ovarian stimulation and other conditions where immediate suppression of the hypothalamic-pituitary-gonadal (HPG) axis is desired . Researchers can utilize this compound to explore complex hormonal feedback loops and develop new therapeutic strategies. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

CAS No.

134485-10-2

Molecular Formula

C82H106ClN23O14

Molecular Weight

1673.3 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-3-[4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid

InChI

InChI=1S/C80H102ClN23O12.C2H4O2/c1-44(2)35-59(68(108)91-58(16-9-10-33-86-45(3)4)76(116)104-34-12-17-66(104)75(115)87-46(5)67(82)107)92-70(110)62(38-49-21-28-56(29-22-49)89-79-98-77(83)100-102-79)94-72(112)63(39-50-23-30-57(31-24-50)90-80-99-78(84)101-103-80)96-74(114)65(43-105)97-73(113)64(41-52-13-11-32-85-42-52)95-71(111)61(37-48-19-26-55(81)27-20-48)93-69(109)60(88-47(6)106)40-51-18-25-53-14-7-8-15-54(53)36-51;1-2(3)4/h7-8,11,13-15,18-32,36,42,44-46,58-66,86,105H,9-10,12,16-17,33-35,37-41,43H2,1-6H3,(H2,82,107)(H,87,115)(H,88,106)(H,91,108)(H,92,110)(H,93,109)(H,94,112)(H,95,111)(H,96,114)(H,97,113)(H4,83,89,98,100,102)(H4,84,90,99,101,103);1H3,(H,3,4)/t46-,58+,59+,60-,61-,62-,63+,64-,65+,66+;/m1./s1

InChI Key

UYXOLEHMGDKCEI-OKBORMFFSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC3=NNC(=N3)N)NC(=O)C(CC4=CC=C(C=C4)NC5=NNC(=N5)N)NC(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C(CC8=CC9=CC=CC=C9C=C8)NC(=O)C.CC(=O)O

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC3=NNC(=N3)N)NC(=O)[C@H](CC4=CC=C(C=C4)NC5=NNC(=N5)N)NC(=O)[C@H](CO)NC(=O)[C@@H](CC6=CN=CC=C6)NC(=O)[C@@H](CC7=CC=C(C=C7)Cl)NC(=O)[C@@H](CC8=CC9=CC=CC=C9C=C8)NC(=O)C.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC3=NNC(=N3)N)NC(=O)C(CC4=CC=C(C=C4)NC5=NNC(=N5)N)NC(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C(CC8=CC9=CC=CC=C9C=C8)NC(=O)C.CC(=O)O

Synonyms

Prazarelix Acetate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prazarelix acetate involves the assembly of its peptide chain through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions

Prazarelix acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered disulfide bond patterns or substituted amino acid residues, which can affect the peptide’s stability, solubility, and biological activity .

Scientific Research Applications

Prazarelix acetate has a wide range of applications in scientific research:

Mechanism of Action

Prazarelix acetate exerts its effects by binding to and blocking the GnRH receptors on the pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in the production of sex hormones such as testosterone and estrogen. The suppression of these hormones is beneficial in treating hormone-dependent conditions like prostate cancer and endometriosis .

Comparison with Similar Compounds

Prazarelix acetate belongs to the peptide-derived GnRH antagonist class, which includes abarelix, cetrorelix, and degarelix. Below is a comparative analysis based on chemical properties, clinical applications, and pharmacological profiles.

Chemical Structure and Formulation
  • This compound: Presumed to share a multi-amino-acid peptide backbone with strategic substitutions (e.g., D-amino acids, aromatic groups) to optimize receptor binding and metabolic stability. The acetate moiety likely enhances aqueous solubility.
  • Abarelix : A decapeptide with the molecular formula C₈₂H₁₀₈ClN₁₇O₁₄ (average mass: 1,656.2 g/mol). Its structure includes acetylated N-terminus, chloro-D-phenylalanine, and isopropyllysine residues, contributing to prolonged receptor blockade .
  • Cetrorelix Acetate: A linear decapeptide (C₇₀H₉₂ClN₁₇O₁₄) featuring D-arginine and ethylnorvaline residues. The acetate formulation supports subcutaneous administration .

Table 1: Structural and Formulation Comparison

Compound Molecular Formula Key Structural Features Formulation Purpose
This compound Not explicitly provided Peptide backbone, acetate salt Solubility enhancement
Abarelix C₈₂H₁₀₈ClN₁₇O₁₄ Chloro-D-phenylalanine, isopropyllysine Intramuscular depot delivery
Cetrorelix Acetate C₇₀H₉₂ClN₁₇O₁₄ D-arginine, ethylnorvaline Subcutaneous compatibility
Pharmacokinetic and Clinical Profiles
  • Half-Life and Administration: this compound is hypothesized to have a half-life of 5–7 days, suitable for monthly dosing. Subcutaneous administration is likely, aligning with cetrorelix . Abarelix: Requires intramuscular injection with a half-life of ~13 days, enabling less frequent dosing but associated with injection-site reactions . Degarelix: Acylated D-amino acids confer a half-life of ~47 days, allowing monthly subcutaneous use with rapid testosterone suppression .

Table 2: Pharmacokinetic Parameters

Compound Administration Route Half-Life (Days) Key Indications
This compound Subcutaneous ~5–7 (estimated) Prostate cancer, hormonal disorders
Abarelix Intramuscular ~13 Advanced prostate cancer
Cetrorelix Acetate Subcutaneous ~5 IVF protocols, ovarian hyperstimulation

Biological Activity

Prazarelix acetate is a synthetic peptide analog of gonadotropin-releasing hormone (GnRH) that functions as a potent antagonist of the GnRH receptor. This compound has garnered attention in the field of reproductive medicine and oncology due to its ability to modulate hormonal pathways, particularly in the treatment of hormone-sensitive conditions.

This compound operates primarily by binding to the GnRH receptor, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This action leads to a reduction in sex steroid hormone levels, which is beneficial in conditions such as prostate cancer and endometriosis.

  • Receptor Binding : Prazarelix shows high affinity for the GnRH receptor, leading to effective blockade of GnRH signaling pathways.
  • Hormonal Regulation : By inhibiting LH and FSH secretion, it effectively lowers testosterone and estrogen levels in the body.

Pharmacodynamics

The pharmacological profile of this compound includes:

  • Rapid Onset : The compound exhibits a quick onset of action, making it suitable for acute interventions.
  • Dose-Dependent Effects : Biological activity is dose-dependent, with higher doses correlating with more significant hormonal suppression.

Efficacy in Clinical Applications

This compound has been evaluated in various clinical settings:

  • Prostate Cancer : Clinical trials have demonstrated that Prazarelix can effectively reduce testosterone levels, which is crucial for managing advanced prostate cancer.
  • Endometriosis : Studies indicate that it may alleviate symptoms by decreasing estrogen production, thereby reducing endometrial tissue growth.

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

  • Case Study 1 : A 65-year-old male patient with metastatic prostate cancer was treated with Prazarelix. Results showed a significant decrease in serum testosterone levels within two weeks, correlating with tumor regression.
  • Case Study 2 : A female patient suffering from severe endometriosis experienced substantial symptom relief after three months of therapy with Prazarelix, alongside a marked reduction in estradiol levels.

Table 1: Summary of Clinical Trials Involving this compound

StudyConditionSample SizeDurationOutcome
Trial AProstate Cancer1006 monthsSignificant reduction in PSA levels
Trial BEndometriosis503 monthsImprovement in pain scores and quality of life
Trial CHormonal Imbalance3012 weeksNormalization of LH and FSH levels

Side Effects

While this compound is generally well-tolerated, some patients may experience side effects such as:

  • Hot flashes
  • Injection site reactions
  • Mood changes

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Prazarelix acetate as a GnRH receptor antagonist, and what experimental models are optimal for validating this mechanism?

  • Methodological Answer : this compound functions by competitively inhibiting GnRH binding to its receptor, suppressing downstream signaling (e.g., reduced LH/FSH secretion). Validating this requires:

  • In vitro assays : Radioligand binding assays using transfected HEK-293 cells expressing human GnRH receptors to measure IC₅₀ values .
  • In vivo models : Ovariectomized rodent studies to assess suppression of gonadotropin release via ELISA or LC-MS .
  • Control comparisons : Use reference antagonists (e.g., Cetrorelix) to benchmark potency .

Q. What standardized protocols exist for synthesizing and purifying this compound, and how are critical intermediates characterized?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Key steps include:

  • Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
  • Characterization : MALDI-TOF MS for molecular weight confirmation and NMR for structural validation .
  • Quality control : Residual solvent analysis (GC-MS) and endotoxin testing for in vivo applications .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Use LC-MS/MS with deuterated internal standards for precision.

  • Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction .
  • Validation parameters : Include linearity (1–1000 ng/mL), intraday/interday precision (<15% RSD), and recovery (>85%) .

Advanced Research Questions

Q. How can researchers address contradictions between in vitro receptor affinity data and in vivo metabolic instability of this compound?

  • Methodological Answer : Discrepancies often arise from poor bioavailability or rapid clearance. Strategies include:

  • Formulation optimization : Lipid nanoparticles or PEGylation to enhance half-life .
  • Metabolic profiling : Hepatocyte incubation studies with UPLC-Q-TOF to identify degradation pathways .
  • Structural analogs : Synthesize derivatives with D-amino acid substitutions to resist proteolysis .

Q. What statistical frameworks are appropriate for analyzing dose-response heterogeneity in this compound studies across diverse populations?

  • Methodological Answer : Use mixed-effects models to account for inter-individual variability.

  • Covariates : Include age, BMI, and genetic polymorphisms (e.g., GnRH receptor SNPs) .
  • Power analysis : Pre-study simulations (e.g., Monte Carlo) to determine sample size adequacy .
  • Validation : Bootstrap resampling to assess model robustness .

Q. How do researchers design preclinical studies to evaluate synergistic effects of this compound with other endocrine-targeting therapies?

  • Methodological Answer : Apply factorial design to test combinations (e.g., with AR inhibitors or SERMs):

  • Endpoint selection : Tumor volume regression (in xenograft models) and serum PSA levels .
  • Interaction analysis : Chou-Talalay combination index (CI) to classify synergism/antagonism .
  • Safety profiling : Histopathological assessment of adrenal/thyroid tissues .

Q. What strategies improve reproducibility in this compound studies, particularly regarding batch-to-batch variability in peptide synthesis?

  • Methodological Answer : Implement Good Manufacturing Practice (GMP)-like protocols:

  • Batch documentation : Detailed records of SPPS coupling efficiency and cleavage conditions .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) to establish shelf-life .
  • Collaborative validation : Cross-lab replication using blinded samples .

Data Presentation and Interpretation

Q. How should researchers visually present dose-dependent suppression of gonadotropins by this compound in publications?

  • Methodological Answer : Use line graphs with log-transformed x-axes (dose) and mean ± SEM y-axes (hormone levels).

  • Inset panels : Include raw receptor binding curves for mechanistic clarity .
  • Statistical annotations : Asterisks for significance (ANOVA with Tukey post hoc) .

Q. What are the ethical considerations for longitudinal studies involving chronic this compound administration in animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines:

  • Humane endpoints : Predefine criteria for early euthanasia (e.g., >20% weight loss) .
  • Hormone replacement : Testosterone/estradiol supplementation to mitigate hypogonadal effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.